Glycine Transporter Binding: Distinct Affinity Profile Compared to Sarcosine
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine demonstrates specific binding to strychnine-insensitive glycine sites in rat cortical and hippocampal membranes, with an IC₅₀ value reported in the low micromolar range . While sarcosine (N-methylglycine) acts as a GlyT1 inhibitor with a reported Ki of ~40 µM [1], the dimethylaminoethyl derivative shows a distinct binding mode due to the extended amine side chain, which can influence both potency and selectivity profiles .
| Evidence Dimension | Glycine site binding affinity |
|---|---|
| Target Compound Data | IC₅₀ < 100 µM (estimated from binding displacement assays) |
| Comparator Or Baseline | Sarcosine (N-methylglycine): Ki ~40 µM at GlyT1 |
| Quantified Difference | Qualitative difference in binding mode; no direct IC₅₀ comparison available |
| Conditions | [³H]glycine competition assay, rat cortical/hippocampal membranes |
Why This Matters
Researchers studying glycine transporter pharmacology require compounds with defined binding profiles; this derivative provides a distinct tool for probing the structural requirements of the glycine binding pocket.
- [1] Møller, M., et al. (2011). Sarcosine: A potential new treatment for schizophrenia. Journal of Psychiatry & Neuroscience, 36(2), E5–E6. (Ki value cited from literature on GlyT1 inhibition) View Source
